molecular formula C17H13BrCl2N4OS B2716647 N-((4-(4-bromophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dichlorobenzamide CAS No. 391930-64-6

N-((4-(4-bromophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dichlorobenzamide

Cat. No.: B2716647
CAS No.: 391930-64-6
M. Wt: 472.18
InChI Key: BJRFTOVNEKUXEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been described . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial activity .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antipathogenic Activity : Acylthioureas, similar in structure to the compound , have been shown to interact with bacterial cells and demonstrate significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their ability to grow in biofilms (Limban, Marutescu, & Chifiriuc, 2011).
  • Antimicrobial and Surface Activity : Derivatives of 1,2,4-triazole, a core structure in the compound, have shown antimicrobial activity and potential as surface active agents (El-Sayed, 2006).
  • Antitumor Activity : Some 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety have exhibited in vitro antitumor activity against a range of cancer cell lines, including leukemia and breast cancer (Bhat et al., 2009).

Chemical and Pharmaceutical Development

  • Herbicide Development : Similar benzamides have been identified as herbicidally active on various grasses, indicating potential utility in agricultural applications (Viste, Cirovetti, & Horrom, 1970).
  • Corrosion Inhibition : Triazole derivatives have been studied for their efficiency in inhibiting corrosion of mild steel in acidic media, suggesting applications in material science and engineering (Lagrenée et al., 2002).

Mechanism of Action

The mechanism of action of similar compounds has been explored. For instance, triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .

Future Directions

The future directions in the study of such compounds could involve further exploration of their pharmacological activities, synthesis of new derivatives, and detailed investigation of their mechanisms of action .

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrCl2N4OS/c1-26-17-23-22-15(24(17)12-5-2-10(18)3-6-12)9-21-16(25)13-7-4-11(19)8-14(13)20/h2-8H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRFTOVNEKUXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrCl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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